WM-1119

KAT6A inhibition B-cell lymphoma cellular senescence

Select WM-1119 for in vivo KAT6A inhibition studies requiring oral bioavailability—delivers 56% F in rat, a property absent in predecessor WM-8014 due to plasma protein binding. This second-generation acylsulfonohydrazide probe is Ac-CoA-competitive, reversible, and validated by the Chemical Probes Portal. At 50 mg/kg i.p. (3–4× daily), it arrests B-cell lymphoma growth and reduces spleen weight in murine models. For KAT6A-rearranged AML, WM-1119 abrogates clonogenic potential and induces myeloid differentiation; for senescence studies, it achieves G1 arrest at 1 μM without DNA damage (no γH2AX elevation). Not appropriate for KMT2A-rearranged contexts—use targeted degraders instead. Researchers in mast cell biology and allergic inflammation will find robust suppression of IgE-mediated degranulation and AP-1 activity. Genotype-stratified selection ensures valid biological interpretation.

Molecular Formula C18H13F2N3O3S
Molecular Weight 389.4 g/mol
CAS No. 2055397-28-7
Cat. No. B611812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM-1119
CAS2055397-28-7
SynonymsWM-1119;  WM 1119;  WM1119; 
Molecular FormulaC18H13F2N3O3S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F
InChIInChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24)
InChIKeyQLXULUNLCRKWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WM-1119 (CAS 2055397-28-7): A KAT6A Chemical Probe for Epigenetic Research with Validated Selectivity


WM-1119 (CAS 2055397-28-7) is a small-molecule chemical probe that functions as a potent, reversible, and acetyl-CoA-competitive inhibitor of the MYST family histone acetyltransferases KAT6A (MOZ) and KAT6B (MORF/QKF) [1]. The compound belongs to the acylsulfonohydrazide structural class and is a second-generation derivative of WM-8014, engineered for improved drug-like properties [2]. As an experimental tool compound, WM-1119 has been validated in multiple independent studies and is catalogued by the Chemical Probes Portal as a high-quality probe for interrogating KAT6A-dependent biology [3].

Why KAT6A Inhibitors Cannot Be Substituted: Critical Differentiation Between WM-1119 and Class Analogues


KAT6A inhibitors exhibit profound functional divergence despite targeting the same catalytic domain. WM-1119 is not interchangeable with structurally related acylsulfonohydrazides such as WM-8014 or CTx-0124143 due to quantifiable differences in plasma protein binding, cellular potency, and in vivo oral bioavailability [1]. Furthermore, substitution with pan-MYST inhibitors (e.g., WM-8013) or KAT6A degraders introduces fundamentally different pharmacological effects—catalytic inhibition versus protein ablation—which produce distinct biological outcomes, particularly in KMT2A-rearranged contexts where WM-1119's catalytic inhibition alone shows limited efficacy relative to full protein degradation [2]. Selection without quantitative comparator data risks experimental failure and misinterpretation of target biology [3].

WM-1119 Comparative Evidence Guide: Quantified Differentiation from Closest Analogues


Cellular Antiproliferative Potency: WM-1119 versus WM-8014 in B-Cell Lymphoma Model

WM-1119 exhibits approximately 9-fold greater potency than its predecessor WM-8014 in inhibiting proliferation of EMRK1184 B-cell lymphoma cells, a gain directly attributed to its reduced plasma protein binding which increases the free fraction available for target engagement [1]. This differentiation was validated in a head-to-head comparative experiment under identical assay conditions [1].

KAT6A inhibition B-cell lymphoma cellular senescence EMRK1184 cell line

Target Binding Affinity: WM-1119 versus WM-8014 Kd Comparison

WM-1119 binds KAT6A with higher affinity (Kd = 2 nM) compared to WM-8014 (Kd = 5 nM), representing a 2.5-fold improvement in target engagement at the molecular level [1]. Both compounds are competitive with acetyl-CoA and share nearly identical binding modes in the MYST domain crystal structure [2].

KAT6A surface plasmon resonance binding affinity Kd determination

In Vivo Bioavailability: WM-1119 versus WM-8014 Oral Pharmacokinetics

WM-1119 was specifically engineered to overcome the high plasma protein binding of WM-8014 that precluded its in vivo use in mice. WM-1119 achieves 56% oral bioavailability in rats, whereas WM-8014 could not be used in vivo due to extensive protein binding rendering the free fraction insufficient for target engagement [1]. This differentiation is the critical enabler for any animal study requiring systemic exposure [2].

oral bioavailability pharmacokinetics in vivo efficacy plasma protein binding

Isoform Selectivity Profile: WM-1119 KAT6A versus KAT5/KAT7 Fold-Selectivity

WM-1119 demonstrates substantial selectivity for KAT6A over the closely related MYST family members KAT5 and KAT7. Activity-based assays show 1,100-fold selectivity over KAT5 and 250-fold selectivity over KAT7 [1]. Binding studies confirm this selectivity: Kd values for KAT6A (2 nM), KAT7 (500 nM), and KAT5 (2.2 μM) establish a clear rank order of target engagement [2]. No affinity was detected against a panel of 159 diverse biological targets at 1 μM and 10 μM [3].

KAT6A selectivity KAT5 KAT7 MYST family off-target profiling

Mechanism-Specific Differentiation: Catalytic Inhibition versus Targeted Degradation in Leukemia Models

In KAT6A-rearranged AML (KAT6Ar), WM-1119 completely abrogated proliferative and clonogenic potential, whereas in KMT2A-rearranged AML (KMT2Ar), catalytic inhibition by WM-1119 showed limited efficacy despite shared KAT6 genetic dependency [1]. In contrast, genetic deletion or targeted degradation of the entire KAT6A protein dramatically affected leukemic potential in KMT2Ar models [1]. This demonstrates that catalytic inhibition (WM-1119) and protein ablation (degraders) produce pharmacologically distinct outcomes.

KAT6A-rearranged AML KMT2A-rearranged AML catalytic inhibition targeted degradation leukemia

Cellular Senescence Induction without DNA Damage: Distinguishing Phenotypic Signature

WM-1119 induces G1 cell cycle arrest and cellular senescence in mouse embryonic fibroblasts (MEFs) without causing DNA damage, a phenotype that distinguishes it from genotoxic chemotherapeutic agents [1]. The senescence program is INK4A/ARF-dependent and accompanied by characteristic gene expression changes including upregulation of Cdkn2a and Cdkn2b mRNA and p16INK4a and p19ARF proteins [2]. WM-1119 shows an order of magnitude greater activity than WM-8014 in this cell-based senescence assay, inducing arrest at 1 μM [1].

cellular senescence cell cycle exit DNA damage-free INK4A/ARF pathway

Validated Application Scenarios for WM-1119 Based on Quantitative Differentiation Evidence


In Vivo Lymphoma and Solid Tumor Efficacy Studies Requiring Oral Dosing

WM-1119 is the appropriate tool compound for in vivo KAT6A inhibition studies in rodents due to its 56% oral bioavailability in rat—a property that WM-8014 lacks entirely due to extensive plasma protein binding [1]. Researchers studying B-cell lymphoma progression can utilize WM-1119 at 50 mg/kg i.p. (3-4× daily) to achieve tumor growth arrest and spleen weight reduction [2]. The compound has also demonstrated repression of cell proliferation in sorafenib-resistant hepatocellular carcinoma cells, supporting application in liver cancer models [3].

KAT6A-Rearranged Acute Myeloid Leukemia (AML) Target Validation

WM-1119 should be selected for studies specifically focused on KAT6A-rearranged AML (KAT6Ar). In this context, WM-1119 completely abrogates proliferative and clonogenic potential while inducing myeloid differentiation [1]. Critically, WM-1119 is not appropriate for KMT2A-rearranged AML (KMT2Ar) studies—catalytic inhibition shows limited efficacy in this genotype, and targeted KAT6A degraders should be considered instead [1]. This genotype-stratified application ensures valid interpretation of KAT6A dependency in leukemia biology.

Allergic Inflammation and Mast Cell Biology Research

WM-1119 is validated for studies investigating the role of histone acetylation in IgE-mediated mast cell activation and allergic inflammation. The compound reduces IgE-mediated degranulation (β-hexosaminidase and histamine release) in rat basophilic leukemia cells and murine bone marrow-derived mast cells, and attenuates allergic responses in passive cutaneous anaphylaxis and active systemic anaphylaxis mouse models [1]. Mechanistically, WM-1119 reduces H3K14ac and H3K27ac, and suppresses AP-1 activity via inhibition of c-Fos expression [1]. This application expands WM-1119 utility beyond oncology into immunology and inflammation research.

Cellular Senescence Screening and DNA Damage-Free Senescence Studies

WM-1119 is the preferred KAT6A inhibitor for senescence studies requiring a clean DNA damage-free phenotype. It induces G1 cell cycle exit and INK4A/ARF-dependent senescence without γH2AX elevation, distinguishing it from genotoxic agents [1]. At 1 μM, WM-1119 reliably induces cell cycle arrest in MEFs—a concentration at which WM-8014 shows minimal effect [1]. This property makes WM-1119 valuable for high-content senescence screening and for dissecting senescence pathways independent of DNA damage response signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for WM-1119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.